Ethyl phenylpropiolate
Overview
Description
Synthesis Analysis
The synthesis of ethyl phenylpropiolate and its derivatives involves several catalytic processes. For example, an efficient PBu3-catalyzed α-addition of the P(O)–H bond to ethyl phenylpropiolate has been developed, providing a straightforward method for preparing synthetically useful alkenyl phosphonates and phosphinates under neutral conditions with high atom economy (Salin et al., 2015). Additionally, platinum-catalyzed decarbonylative arylthiolation of unsymmetrical internal alkynes like ethyl phenylpropiolate by thioesters has been reported, confirming the regio- and stereoselective insertion into an S-Pt bond (Yamashita et al., 2008).
Molecular Structure Analysis
The molecular structure of ethyl phenylpropiolate and its derivatives can be quite complex and diverse. For instance, chiral poly(alkyl phenylpropiolate)s bearing stereogenic pendants have been synthesized, and their structures and properties investigated, revealing that the polymers are stable and take helical conformations with preferred handedness (Lam et al., 2004).
Chemical Reactions and Properties
Ethyl phenylpropiolate participates in various chemical reactions, offering pathways to synthesize diverse organic compounds. BF3·OEt2 and MeSO3H-promoted reactions of phenols with ethyl phenylpropiolate have been explored as synthetic routes to neoflavones and potentially flavones, with yields varying significantly depending on the phenols' substituents (Masesane et al., 2022).
Physical Properties Analysis
The physical properties of ethyl phenylpropiolate and related compounds, such as stability and molecular weight, are crucial for their application in various fields. The chiral poly(alkyl phenylpropiolate)s exhibit remarkable stability, with minimal weight loss when heated to ≥300 °C, and no chain scissions when annealed in air at ≥150 °C, underscoring their potential for high-temperature applications (Lam et al., 2004).
Scientific Research Applications
Catalytic Applications
Ethyl phenylpropiolate has been successfully used in various catalytic reactions. In 2008, Yamashita et al. described its use in platinum-catalyzed decarbonylative arylthiolation, highlighting the regio- and stereoselective insertion into an S-Pt bond (Yamashita et al., 2008). Additionally, Salin et al. (2015) developed a PBu3-catalyzed α-addition of the P(O)–H bond to ethyl phenylpropiolate, offering a facile method for preparing alkenyl phosphonates and phosphinates (Salin et al., 2015).
Synthetic Chemistry
Ethyl phenylpropiolate plays a significant role in synthetic chemistry. Yavari et al. (2006) utilized it in the vinylphosphonium salt mediated reaction with aminophenols or hydroxyphenols, producing various derivatives (Yavari et al., 2006). In 2015, Shan Shu-tin reported the synthesis of novel propiolamide derivatives from ethyl phenylpropiolate, emphasizing its utility in creating diverse chemical structures (Shan Shu-tin, 2015).
Reduction Reactions
In the field of reduction reactions, ethyl phenylpropiolate has been used as a key compound. Kaufman et al. (2005) demonstrated its reduction to cinnamate ester, showing how the stereochemistry of the reaction can be controlled by altering the proton source (Kaufman et al., 2005).
Pharmaceutical and Biotechnological Research
Although the focus is on non-pharmaceutical applications, it's worth noting that ethyl phenylpropiolate derivatives have been explored for their potential in biotechnology and pharmaceuticals. For instance, studies have investigated the neuroprotective and antioxidant properties of related compounds (Cunha et al., 2019).
Polymer Synthesis
Ethyl phenylpropiolate has been used in polymer synthesis as well. Lam et al. (2004) synthesized chiral poly(alkyl phenylpropiolate)s, revealing its application in creating polymers with specific structural and chiroptical properties (Lam et al., 2004).
Safety And Hazards
Ethyl phenylpropiolate is combustible . It should be stored at a temperature between 2-8°C . Contact with skin, eyes, and clothing should be avoided, and contaminated clothing and gloves should be removed and washed before re-use . Ingestion should be avoided, and if swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
ethyl 3-phenylprop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJOYTKWHPEIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Record name | ETHYL PHENYLPROPIOLATE | |
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DSSTOX Substance ID |
DTXSID9074858 | |
Record name | Ethyl phenylpropiolate | |
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Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl phenylpropiolate is a clear pale yellow liquid. (NTP, 1992) | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Boiling Point |
500 to 518 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Flash Point |
235 °F (NTP, 1992) | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Density |
1.055 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Product Name |
Ethyl phenylpropiolate | |
CAS RN |
2216-94-6 | |
Record name | ETHYL PHENYLPROPIOLATE | |
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Record name | 2-Propynoic acid, 3-phenyl-, ethyl ester | |
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Record name | Ethylphenylpropiolate | |
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Record name | Ethyl phenylpropiolate | |
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Record name | Ethyl phenylpropiolate | |
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Record name | Ethyl 3-phenylprop-2-ynoate | |
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Record name | ETHYL 3-PHENYLPROPYNOATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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